molecular formula C19H16N2O3 B11675628 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide

Cat. No.: B11675628
M. Wt: 320.3 g/mol
InChI Key: ZZYQBUPVDMALPU-DEDYPNTBSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxyphenyl group and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-furohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Oxidized derivatives of the furohydrazide moiety.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-5-bromo-2-furohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide stands out due to its specific structural features, such as the benzyloxyphenyl group and the furohydrazide moiety. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C19H16N2O3/c22-19(18-7-4-12-23-18)21-20-13-15-8-10-17(11-9-15)24-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22)/b20-13+

InChI Key

ZZYQBUPVDMALPU-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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